molecular formula C25H34O4 B1441486 Fasciculatin CAS No. 37905-12-7

Fasciculatin

Cat. No. B1441486
CAS RN: 37905-12-7
M. Wt: 398.5 g/mol
InChI Key: XZFNRHCNBWUYAM-JUXMFKGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fasciculation is a term used to describe the spontaneous, involuntary, and often repetitive contraction of a muscle or group of muscles. This phenomenon is most commonly seen in the form of twitching of muscle fibers, which is often visible to the naked eye. Fasciculation is a common finding in the clinical setting, and can be caused by a variety of conditions, ranging from benign to serious. In

Scientific Research Applications

Cytotoxicity and Immunological Effects

Fasciculatin, derived from the marine sponge Ircinia variabilis, has shown notable impacts on human lymphocytes and tumor cell lines. It significantly influences mitogen-induced proliferation of human lymphocytes, suggesting potential immunological applications and effects on human tumor cell growth (Rifai et al., 2005).

Structural Elucidation and Biological Activity

Another study focused on the structural elucidation of Fasciculatin, along with its biological activity. This research contributes to a deeper understanding of Fasciculatin's chemical structure and its potential bioactive properties (De Rosa et al., 1997).

Potential in Neurological Studies

In the context of neurological research, Fasciculatin has been used to explore its effects on learning, memory, and cholinergic activity in the brain. For example, a study investigating its injection into the amygdala of rats revealed insights into acetylcholinesterase activity and its implications for avoidance tasks and memory processes (Quillfeldt et al., 1990).

Allergic Inflammation and Immunomodulatory Effects

Research on Ribes fasciculatum var. chinense, a plant traditionally used in Korea for treating inflammatory diseases, has highlighted Fasciculatin's potential in modulating allergic inflammation. This study indicates its role in reducing symptoms like pruritus in mice and influencing the production of inflammatory mediators in macrophage cells (Jung et al., 2014).

Fascin Inhibitors in Cancer Research

Fascin, a related protein, has been a target in cancer research due to its expression in tumor cells and association with tumor progression. Studies on fascin inhibitors, which may have a connection with Fasciculatin, show promising results in decreasing tumor metastasis and specific cancer subtypes (Zheng et al., 2014).

properties

IUPAC Name

(5E)-5-[(2S,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-7,9-dienylidene]-4-hydroxy-3-methylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,14-18,20,26H,6-7,10-13H2,1-4H3/b8-5+,19-9+,23-16+/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFNRHCNBWUYAM-JUXMFKGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(C)CCCC(C)C=CC=C(C)CCCC2=COC=C2)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C\[C@@H](C)CCC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasciculatin

CAS RN

37905-12-7
Record name Fasciculatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fasciculatin
Reactant of Route 2
Fasciculatin
Reactant of Route 3
Fasciculatin
Reactant of Route 4
Fasciculatin
Reactant of Route 5
Fasciculatin
Reactant of Route 6
Fasciculatin

Citations

For This Compound
127
Citations
S Rifai, A Fassouane, PM Pinho, A Kijjoa, N Nazareth… - Marine Drugs, 2005 - mdpi.com
… Like many other sesterterpenes isolated from the marine sponges, fasciculatin showed a moderate cytotoxicity and no selectivity on the three cancer cell lines. Though the …
Number of citations: 26 www.mdpi.com
S De Rosa, AD Giulio, A Crispino, C Iodice… - Natural Product …, 1997 - Taylor & Francis
Together with the previously described palinurin (1a) and fasciculatin (2a), the corresponding sulfates 1b and 2b were isolated from sponges of the genus Ircinia, collected in the …
Number of citations: 16 www.tandfonline.com
NK Narain - Journal of the Chemical Society, Perkin Transactions 1, 1977 - pubs.rsc.org
… a rare flavone, genkwanin, and a new flavone disaccharide, fasciculatin, have been isolated and characterized as follows. … Fasciculatin exhibited considerable shifts (Table 1) …
Number of citations: 6 pubs.rsc.org
F Cafieri, E Fattorusso, C Santacroce, L Minale - Tetrahedron, 1972 - Elsevier
… On the basis of physical and chemical evidence structure I is suggested for fasciculatin. … The first hypothesis is supported by the occurrence in the sponge lrciniu ores of two C-25 head …
Number of citations: 84 www.sciencedirect.com
G Alfano, G Cimino, S De Stefano - Experientia, 1979 - Springer
… The 1H-NMR-spectrum of 1 l~ was almost identical to that of fasciculatin 3, with the exception that the 3,proton doublet and the olefinic proton conjugated with the tetronic acid residue, …
Number of citations: 49 link.springer.com
S Hammami, A Bergaoui, N Boughalleb… - Comptes Rendus …, 2010 - Elsevier
… Fasciculatin, previously isolated from Ircinia fasciculata, was reported to have a moderate cytotoxicity and inhibition of lymphocyte proliferation [12]. Preliminary work on Acanthellin and …
Number of citations: 11 www.sciencedirect.com
I N'Diaye, G Guella, I Mancini, JM Kornprobst… - Journal of the Chemical …, 1991 - pubs.rsc.org
… up to C-7 rests on the superimposition of 13C and 1H NMRS signals with the corresponding signals of fasciculatin (-)-2; this is the main terpene of our sponge, already isolated from the …
Number of citations: 12 pubs.rsc.org
A Marin, MDL Belluga, G Scognamiglio… - Journal of Molluscan …, 1997 - academic.oup.com
… either fasciculatin or variabilin or a mixture of fasciculatin and variabilin according to the chemical composition of the digestive glands. The ichthyodeterrence of fasciculatin and …
Number of citations: 37 academic.oup.com
GA Cordell - Phytochemistry, 1974 - academia.edu
… Ozonolysis of fasciculatin followed by oxidation and esterification … The structure of fasciculatin is therefore represented by 10. From the acetone extract of the marine sponge Spot~gia …
Number of citations: 62 www.academia.edu
CL Lin - 2001 - agris.fao.org
… Fractionation of the MeOH/CHCl3 extract by using silica gel column chromatography yielded a dauble bond isomer fasciculatin (97). The structure of 97 was identified by UV¡ BIR¡ BMS¡ …
Number of citations: 0 agris.fao.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.